4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Description
4-Chloro-7-(4-fluoro-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound that is part of the pyrimidine family . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anticancer activity . This compound is recognized as a valuable compound in the treatment of cancer . It is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Synthesis Analysis
The synthesis of this compound involves electrophilic fluorination of 4-chloropyrrolo [2,3-d]pyrimidine using Selectfluor . This transformation proceeds via the 4-chloro-5,6-dihydro-5-fluoro-6-hydroxypyrrolo [2,3-d]pyrimidine in a 9:1 trans:cis ratio .Molecular Structure Analysis
4-Chloro-7H-pyrrolo [2,3-d]pyrimidine has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid .Chemical Reactions Analysis
Chemically, 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical and Chemical Properties Analysis
4-Chloro-7H-pyrrolo [2,3-d]pyrimidine is a versatile chemical compound with diverse properties. It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .Mechanism of Action
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidine family have been found to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It’s known that growth factor ligands bind to rtk’s extracellular regions, and the receptor activation is carried out by ligand-induced dimerization or oligomerization . This process stabilizes the generation of active dimers, which activates protein tyrosine kinases .
Biochemical Pathways
Similar compounds in the pyrido[2,3-d]pyrimidine family have been found to inhibit the above-mentioned targets, affecting their signaling pathways .
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
Similar compounds in the pyrido[2,3-d]pyrimidine family have shown a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Action Environment
Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits stability. It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Properties
IUPAC Name |
4-chloro-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3/c19-17-16-15(12-4-2-1-3-5-12)10-23(18(16)22-11-21-17)14-8-6-13(20)7-9-14/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVDQPOKEWXAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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